molecular formula C20H30O2 B13853746 17beta-Methyl epi-Testosterone-d5

17beta-Methyl epi-Testosterone-d5

Cat. No.: B13853746
M. Wt: 307.5 g/mol
InChI Key: GCKMFJBGXUYNAG-XVUTXLJCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Methyl epi-Testosterone-d5 involves the incorporation of deuterium atoms into the 17beta-Methyl epi-Testosterone molecule. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

17beta-Methyl epi-Testosterone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

17beta-Methyl epi-Testosterone-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

    Biology: Employed in studies investigating steroid metabolism and hormone regulation.

    Medicine: Utilized in pharmacokinetic studies to understand the behavior of steroid compounds in the body.

    Industry: Applied in the development of new steroid-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 17beta-Methyl epi-Testosterone-d5 involves its interaction with androgen receptors in target tissues. The compound binds to these receptors, leading to the activation of specific signaling pathways that regulate gene expression and cellular functions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 17beta-Methyl epi-Testosterone-d5 include:

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and analysis. The deuterium atoms provide a distinct mass difference, allowing for accurate tracking and measurement in various analytical techniques .

Properties

Molecular Formula

C20H30O2

Molecular Weight

307.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1/i4D2,6D2,12D

InChI Key

GCKMFJBGXUYNAG-XVUTXLJCSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C)O)C)C

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C

Origin of Product

United States

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